5-Bromo-N,N-dimethylpyrazole-1-sulfonamide
Overview
Description
5-Bromo-N,N-dimethylpyrazole-1-sulfonamide is a chemical compound with the CAS Number: 934405-34-2 . It has a molecular weight of 254.11 g/mol and its molecular formula is C5H8BrN3O2S .
Physical And Chemical Properties Analysis
5-Bromo-N,N-dimethylpyrazole-1-sulfonamide is a solid or liquid at room temperature . It should be stored in a dry place at 2-8°C .Scientific Research Applications
1. Catalysis in Chemical Synthesis
5-Bromo-N,N-dimethylpyrazole-1-sulfonamide derivatives have been used in catalyzing chemical reactions. For instance, N-bromo sulfonamide has been utilized as a catalyst in the synthesis of various organic compounds, providing advantages like high yields, short reaction times, and clean workup processes (Khazaei, Abbasi, & Moosavi-Zare, 2014).
2. Synthesis of Bioactive Compounds
This chemical is also instrumental in the synthesis of bioactive compounds. For instance, it has been incorporated into the design of various sulfonamide derivatives that exhibited antibacterial and antioxidant properties. These compounds have shown significant activity against both Gram-positive and Gram-negative bacterial strains (Variya, Panchal, & Patel, 2019).
3. Development of Medicinal Chemistry
In medicinal chemistry, derivatives of 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide have been synthesized and evaluated for their potential as inhibitors of human carbonic anhydrases and acetylcholinesterase, showing low cytotoxicity and moderate enzyme inhibition potency (Ozmen Ozgun et al., 2019).
4. Structural Studies and Coordination Chemistry
The compound has been studied for its structural characteristics, particularly in the formation of metal complexes. Such studies provide insights into the bonding nature and molecular geometry of these complexes, which is crucial in coordination chemistry and material science (Chohan & Shad, 2011).
5. Antitumor and Antimicrobial Activities
Research has focused on synthesizing derivatives of this chemical to explore their antitumor and antimicrobial activities. For instance, some pyrazole-sulfonamide derivatives have been investigated for their potential against various cancer cell lines, demonstrating notable antitumor activities (Mert et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5-bromo-N,N-dimethylpyrazole-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O2S/c1-8(2)12(10,11)9-5(6)3-4-7-9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFPJJNNYJIWOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C(=CC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N,N-dimethylpyrazole-1-sulfonamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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